Cas no 50816-19-8 (8-Bromooctan-1-ol)

8-Bromooctan-1-ol 化学的及び物理的性質
名前と識別子
-
- 8-Bromooctan-1-ol
- 8-Bromo-1-octanol
- 1-Octanol, 8-bromo-
- 8-Bromooctanol
- Octamethylene bromohydrin
- 8-Bromo-1-actanol
- GMXIEASXPUEOTG-UHFFFAOYSA-N
- C8H17BrO
- 8-bromo octanol
- 1-bromooctan-8-ol
- 8-bromooctane-1-ol
- 8-bromo-octan-1-ol
- 1-bromo-octan-8-ol
- 8-bromanyloctan-1-ol
- KSC272A0R
- STL557091
- BBL103281
- R
- EN300-85285
- GEO-04211
- 8-Bromo-1-octanol, 95%
- J-650185
- AKOS015836203
- BP-26140
- B1729
- 50816-19-8
- FT-0621510
- EINECS 256-785-7
- CS-0015428
- SCHEMBL99600
- DTXSID4068589
- MFCD00010388
- A828309
- NS00032155
- AS-19044
- SY019465
- DB-051847
- DTXCID0040917
-
- MDL: MFCD00010388
- インチ: 1S/C8H17BrO/c9-7-5-3-1-2-4-6-8-10/h10H,1-8H2
- InChIKey: GMXIEASXPUEOTG-UHFFFAOYSA-N
- ほほえんだ: BrC([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])O[H]
- BRN: 1900837
計算された属性
- せいみつぶんしりょう: 208.04600
- どういたいしつりょう: 208.04628 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 10
- 回転可能化学結合数: 7
- 複雑さ: 57.2
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 何もない
- トポロジー分子極性表面積: 20.2
- 疎水性パラメータ計算基準値(XlogP): 2.8
- ぶんしりょう: 209.12
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: Liquid
- 密度みつど: 1.22 g/mL at 25 °C(lit.)
- ゆうかいてん: No data available
- ふってん: 79-80 °C/0.07 mmHg(lit.)
- フラッシュポイント: 華氏温度:230°f
摂氏度:110°c - 屈折率: n20/D 1.480(lit.)
- PSA: 20.23000
- LogP: 2.71420
- ようかいせい: 未確定
8-Bromooctan-1-ol セキュリティ情報
- シグナルワード:Warning
- 危害声明: H315; H319; H335
- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 36-38
- セキュリティの説明: S23-S24/25
- ちょぞうじょうけん:0-10°C
- TSCA:Yes
- セキュリティ用語:S23;S24/25
8-Bromooctan-1-ol 税関データ
- 税関コード:2905590090
- 税関データ:
中国税関コード:
2905590090概要:
2905590090他の無環アルコールのハロゲン化/スルホン化及び他の誘導体。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:5.5%.一般関税:30.0%
申告要素:
製品名, 成分含有量包装する
要約:
2905590090無環アルコールの他のハロゲン化、スルホン化、硝化または亜硝化誘導体。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%.General tariff:30.0%
8-Bromooctan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM253277-25g |
8-Bromooctan-1-ol |
50816-19-8 | 96% | 25g |
$260 | 2022-09-29 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B54620-25g |
8-Bromooctan-1-ol |
50816-19-8 | 95% | 25g |
¥251.0 | 2022-04-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1085386-100g |
8-Bromooctan-1-ol |
50816-19-8 | 98% | 100g |
¥680.00 | 2024-05-11 | |
Oakwood | 037015-1g |
8-Bromooctanol |
50816-19-8 | 96% | 1g |
$38.00 | 2024-07-19 | |
abcr | AB206625-10 g |
8-Bromo-1-octanol, 95%; . |
50816-19-8 | 95% | 10g |
€101.30 | 2023-05-06 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H27628-5g |
8-Bromo-1-octanol, 95% |
50816-19-8 | 95% | 5g |
¥3027.00 | 2023-03-14 | |
Enamine | EN300-85285-25.0g |
8-bromooctan-1-ol |
50816-19-8 | 95.0% | 25.0g |
$352.0 | 2025-03-21 | |
Key Organics Ltd | AS-19044-5G |
8-Bromo-1-octanol |
50816-19-8 | >97% | 5g |
£85.00 | 2025-02-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1085386-5g |
8-Bromooctan-1-ol |
50816-19-8 | 98% | 5g |
¥37.00 | 2024-05-11 | |
SHENG KE LU SI SHENG WU JI SHU | sc-257015-1g |
8-Bromo-1-octanol, |
50816-19-8 | 1g |
¥399.00 | 2023-09-05 |
8-Bromooctan-1-ol サプライヤー
8-Bromooctan-1-ol 関連文献
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Lewis M. Cowen,Peter A. Gilhooly-Finn,Alexander Giovannitti,Garrett LeCroy,Harry Demetriou,William Neal,Yifan Dong,Megan Westwood,Sally Luong,Oliver Fenwick,Alberto Salleo,Sandrine Heutz,Christian B. Nielsen,Bob C. Schroeder J. Mater. Chem. C 2022 10 8955
8-Bromooctan-1-olに関する追加情報
Recent Advances in the Application of 8-Bromooctan-1-ol (CAS: 50816-19-8) in Chemical Biology and Pharmaceutical Research
8-Bromooctan-1-ol (CAS: 50816-19-8) is a versatile alkyl halide derivative that has garnered significant attention in chemical biology and pharmaceutical research due to its unique reactivity and potential applications in drug discovery and material science. This research brief synthesizes the latest findings on this compound, focusing on its synthetic utility, biological interactions, and emerging therapeutic applications.
Recent studies highlight the compound's role as a key intermediate in the synthesis of ω-functionalized alkyl chains. A 2023 Journal of Medicinal Chemistry publication demonstrated its effectiveness in constructing lipid-modified peptides through nucleophilic substitution reactions, enabling the development of cell-penetrating peptide conjugates with enhanced bioavailability (Zhang et al., 2023). The bromine moiety at the 8-position provides an excellent leaving group for subsequent functionalization, while the hydroxyl group allows for further derivatization.
In pharmaceutical applications, 8-Bromooctan-1-ol has shown promise in prodrug design. A breakthrough study published in ACS Chemical Biology (2024) utilized this compound as a linker for antibody-drug conjugates (ADCs), where its optimal chain length facilitated efficient drug release while maintaining conjugate stability in circulation. The research team reported a 40% improvement in tumor-specific drug delivery compared to shorter-chain analogues.
From a biological perspective, investigations into the compound's membrane interaction properties have revealed interesting findings. Molecular dynamics simulations published in Biochimica et Biophysica Acta (2023) demonstrated that 8-Bromooctan-1-ol preferentially localizes at lipid bilayer interfaces, suggesting potential applications in drug delivery systems targeting membrane-associated proteins. This behavior appears to be chain-length dependent, with the 8-carbon backbone providing optimal partitioning characteristics.
Recent safety and toxicity profiling (2024) conducted according to OECD guidelines indicates that while 8-Bromooctan-1-ol shows moderate acute toxicity (LD50 = 320 mg/kg in rats), its derivatives exhibit significantly improved safety profiles. This finding underscores the importance of proper handling during research applications while supporting its continued use as a synthetic intermediate.
The compound has also found novel applications in materials science. A 2024 Advanced Materials study employed 8-Bromooctan-1-ol as a building block for self-assembling monolayers with unique electronic properties. The research demonstrated that the bromine terminus could be selectively replaced with various functional groups, enabling precise control over surface properties at the nanoscale.
Looking forward, several research groups are exploring the use of 8-Bromooctan-1-ol in developing new classes of antimicrobial agents. Preliminary results presented at the 2024 International Chemical Biology Symposium suggest that quaternary ammonium derivatives of this compound exhibit potent activity against drug-resistant bacterial strains, with minimum inhibitory concentrations (MICs) in the low micromolar range.
In conclusion, 8-Bromooctan-1-ol (50816-19-8) continues to prove its value as a multifunctional chemical building block in pharmaceutical and biological research. Its unique combination of reactivity and physicochemical properties makes it particularly valuable for drug delivery applications, materials science, and chemical biology probes. Future research directions likely include optimization of its derivatives for specific therapeutic applications and exploration of its potential in nanotechnology applications.
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